Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a bifunctional thiazole derivative characterized by two thiazole rings connected via a carboxamide linkage. The core structure includes a 4-methyl-substituted thiazole-5-carboxylate ester and a 4-methyl-2-phenyl-thiazole-5-carbonyl substituent.
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O3S2/c1-4-24-17(23)14-11(3)20-18(26-14)21-15(22)13-10(2)19-16(25-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,20,21,22) |
InChI Key |
LQYFNAXDAGMDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with ethyl 4-methyl-2-aminothiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Structural Features
The target compound is compared to analogs with variations in substituents, electronic properties, and ring systems (Table 1).
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- The target compound’s dual thiazole system distinguishes it from monocyclic analogs like ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate .
Physical and Spectral Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
Biological Activity
Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex thiazole derivative that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 85–86 °C |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Research indicates that compounds containing thiazole moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has shown promise in inhibiting specific cancer cell lines through the modulation of mitotic processes.
Inhibition of HSET (KIFC1)
One notable mechanism involves the inhibition of HSET (KIFC1), a kinesin required for centrosome clustering in cancer cells. In vitro studies have demonstrated that this compound can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death. The compound exhibited micromolar inhibitory activity against HSET, with further studies revealing a reduction in potency when structural modifications were made to the thiazole ring .
Anticancer Activity
The compound's ability to induce multipolar mitoses suggests potential as an anticancer agent. In experiments using human colon cancer cell lines, treatment with the compound resulted in significant increases in multipolarity without affecting non-cancerous cells .
In Vitro Studies
A study conducted on DLD1 human colon cancer cells showed that treatment with this compound resulted in a notable increase in multipolar mitotic figures. The percentage of multipolar mitoses increased significantly compared to untreated controls, indicating the compound's effectiveness in disrupting normal mitotic processes .
Structure-Activity Relationship (SAR)
Research on related thiazole compounds has highlighted the importance of specific substituents on their biological activity. For instance, modifications that removed methyl or ethyl groups from the thiazole structure led to significant reductions in inhibitory potency against HSET . This underscores the necessity for careful design and synthesis of thiazole derivatives to optimize their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
